molecular formula C14H10O3 B148039 Methyl 5-(2-phenyleth-1-ynyl)-2-furoate CAS No. 130423-85-7

Methyl 5-(2-phenyleth-1-ynyl)-2-furoate

Cat. No.: B148039
CAS No.: 130423-85-7
M. Wt: 226.23 g/mol
InChI Key: XBGYVGZZCQDFDV-UHFFFAOYSA-N
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Description

Methyl 5-(2-phenyleth-1-ynyl)-2-furoate is an organic compound belonging to the class of furoates It is characterized by the presence of a furan ring substituted with a methyl ester group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-phenyleth-1-ynyl)-2-furoate typically involves the reaction of 5-(2-phenyleth-1-ynyl)-2-furoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

5-(2-phenyleth-1-ynyl)-2-furoic acid+methanolcatalystMethyl 5-(2-phenyleth-1-ynyl)-2-furoate+water\text{5-(2-phenyleth-1-ynyl)-2-furoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-(2-phenyleth-1-ynyl)-2-furoic acid+methanolcatalyst​Methyl 5-(2-phenyleth-1-ynyl)-2-furoate+water

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-phenyleth-1-ynyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-(2-phenyleth-1-ynyl)-2-furoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-phenyleth-1-ynyl)-2-furoate involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions and reactions contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-phenyleth-1-ynyl)nicotinate
  • 5-(2-Phenyleth-1-ynyl)-2-furoic acid
  • 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one

Uniqueness

Methyl 5-(2-phenyleth-1-ynyl)-2-furoate is unique due to its specific structural features, such as the furan ring and the phenylethynyl group

Properties

IUPAC Name

methyl 5-(2-phenylethynyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)13-10-9-12(17-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYVGZZCQDFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350599
Record name methyl 5-(2-phenyleth-1-ynyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130423-85-7
Record name methyl 5-(2-phenyleth-1-ynyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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